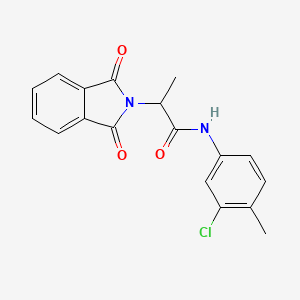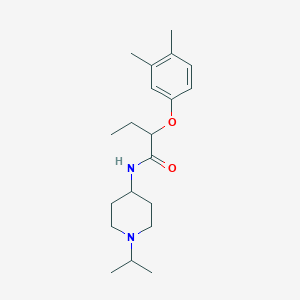![molecular formula C22H26F2N2O B5144404 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, commonly known as FP-Me, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the early 2000s and has gained attention in the scientific community due to its potential as a painkiller and its ability to bind to the mu-opioid receptor.
Wirkmechanismus
FP-Me acts on the mu-opioid receptor in the brain and spinal cord, inhibiting the transmission of pain signals. It also activates the reward pathway in the brain, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, FP-Me has been shown to have other effects on the body. It can cause respiratory depression, decreased gastrointestinal motility, and decreased heart rate. It can also lead to the release of histamine, causing itching and flushing.
Vorteile Und Einschränkungen Für Laborexperimente
FP-Me has advantages in lab experiments due to its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction make it difficult to use in human studies. Additionally, its side effects can make it challenging to study in animal models.
Zukünftige Richtungen
There are several potential future directions for research on FP-Me. One area of interest is the development of non-addictive painkillers that target the mu-opioid receptor. Another potential direction is the study of FP-Me's effects on other neurotransmitter systems in the brain. Additionally, the development of novel synthetic opioids with improved safety profiles is an area of ongoing research.
In conclusion, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, or FP-Me, is a synthetic opioid that has potential as a non-addictive painkiller. Its mechanism of action involves binding to the mu-opioid receptor and inhibiting the transmission of pain signals. While it has advantages in lab experiments, its potential for abuse and addiction make it challenging to use in human studies. There are several potential future directions for research on FP-Me, including the development of non-addictive painkillers and the study of its effects on other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of FP-Me involves several steps, starting with the reaction of 2-fluorobenzyl chloride with piperidine to form 1-(2-fluorobenzyl)piperidine. This intermediate is then reacted with 2-fluorophenylacetonitrile to form the desired product, FP-Me.
Wissenschaftliche Forschungsanwendungen
FP-Me has been studied extensively in the field of pain management due to its ability to bind to the mu-opioid receptor. It has been shown to be effective in reducing pain in animal models, and has potential as a non-addictive alternative to traditional opioids.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O/c1-25(22(27)13-12-17-7-2-4-10-20(17)23)19-9-6-14-26(16-19)15-18-8-3-5-11-21(18)24/h2-5,7-8,10-11,19H,6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVXFHYFIZRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)piperidin-3-yl]-3-(2-fluorophenyl)-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)

![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)


![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)